
Bms 182874
Descripción general
Descripción
BMS-182874 es un antagonista altamente selectivo del receptor de endotelina, que se dirige específicamente al receptor de endotelina A.
Métodos De Preparación
La síntesis de BMS-182874 involucra varios pasos, incluyendo la formación de intermediarios clave y sus reacciones posteriores. El compuesto se sintetiza típicamente a través de una serie de reacciones orgánicas, incluyendo sulfonación, aminación y ciclización. Las condiciones de reacción a menudo implican el uso de solventes como dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .
Análisis De Reacciones Químicas
BMS-182874 experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden involucrar reactivos como el hidruro de litio y aluminio.
Aplicaciones Científicas De Investigación
Scientific Research Applications
BMS 182874 has been utilized in several research domains:
Chemistry
- Study of Endothelin Receptor Antagonists : The compound is employed to investigate the chemical properties and reactions of endothelin receptor antagonists, contributing to the understanding of molecular interactions within this class of drugs.
Biology
- Cellular Studies : this compound is used in cellular models to elucidate the role of ETA receptors in biological processes such as vascular remodeling and inflammation. Its selective antagonism allows researchers to dissect the specific contributions of endothelin signaling in various cellular contexts .
Medicine
- Therapeutic Potential : The compound is being investigated for its potential therapeutic effects in conditions associated with elevated endothelin activity, such as hypertension, heart failure, and pulmonary arterial hypertension. Studies have demonstrated its efficacy in reducing blood pressure and mitigating vascular complications related to endothelin signaling .
Case Study 1: Vascular Function
In a study examining the effects of this compound on vascular smooth muscle cells, researchers found that the compound significantly inhibited ET-1-induced contraction in isolated blood vessels, demonstrating its potential utility in treating vascular disorders .
Case Study 2: Renal Protection
Another investigation focused on the renal protective effects of this compound in models of renal fibrosis. The findings suggested that blocking ETA receptors with this compound could reduce inflammatory factors associated with renal damage, highlighting its potential role in kidney disease management .
Mecanismo De Acción
BMS-182874 ejerce sus efectos mediante la unión selectiva a los receptores de endotelina A, bloqueando así la acción de la endotelina-1, un potente vasoconstrictor. Esto conduce a la vasodilatación y a una reducción de la presión arterial. El mecanismo del compuesto involucra la inhibición de la movilización de calcio dentro de las células, lo cual es crucial para la vasoconstricción .
Comparación Con Compuestos Similares
BMS-182874 es único debido a su alta selectividad para los receptores de endotelina A sobre los receptores de endotelina B. Compuestos similares incluyen:
Bosentan: Un antagonista dual del receptor de endotelina.
Ambrisentan: Otro antagonista selectivo del receptor de endotelina A.
Sitaxentan: También un antagonista selectivo del receptor de endotelina A. BMS-182874 destaca por su mayor selectividad y potencia
Actividad Biológica
BMS 182874 is a synthetic compound recognized for its potent activity as a selective endothelin A (ET-A) receptor antagonist. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : 5-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide hydrochloride
- Molecular Formula : C17H19N3O3S·HCl
- Molecular Weight : 367.87 g/mol
- Purity : ≥98%
This compound functions as a competitive antagonist for ET-A receptors, exhibiting over 1000-fold selectivity against ET-B receptors. This selectivity is crucial for its therapeutic potential, particularly in conditions where endothelin-1 (ET-1) plays a significant role in vascular contraction and hypertension. The compound inhibits ET-1-induced calcium mobilization in various cell types, demonstrating its efficacy in modulating vascular responses.
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits ET-A receptor-mediated calcium mobilization. The inhibition constant () values reported are approximately 48 nM in Chinese hamster ovary (CHO) cells and 61 nM in rat vascular smooth muscle cells . The compound has also been shown to suppress ET-1-induced longitudinal muscle contraction in the mouse colon, further emphasizing its role as a selective antagonist .
In Vivo Efficacy
This compound has demonstrated significant antihypertensive effects in animal models. In a study involving transgenic rats with renovascular hypertension (TGR), this compound was administered orally and resulted in a notable reduction in systolic blood pressure compared to control groups. The study reported the following results:
Treatment Group | Body Weight (g) | Systolic BP (mmHg) | Total Heart Weight (mg/g BW) |
---|---|---|---|
Placebo | 339 ± 29 | 257 ± 9 | 5.13 ± 0.23 |
Bosentan | 322 ± 14 | 270 ± 6 | 4.47 ± 0.07 |
Irbesartan | 329 ± 20 | 163 ± 5 | 3.42 ± 0.13 |
BMS-182874 | 388 ± 22 | 254 ± 11 | 5.67 ± 0.31 |
Nifedipine | 424 ± 8 | 244 ± 15 | 4.58 ± 0.20 |
The results indicate that while BMS-182874 effectively reduced blood pressure, it did not normalize left ventricular mass as effectively as irbesartan, suggesting a unique profile of action among antihypertensive agents .
Case Studies and Clinical Implications
Research has highlighted the implications of this compound in various cardiovascular conditions:
- Hypertensive Models : In hypertensive animal models, this compound was shown to prevent vascular hypertrophy and collagen deposition, which are common complications associated with prolonged hypertension .
- Endothelial Function : Studies have indicated that this compound may enhance endothelial function by reducing the effects of ET-1 on vascular smooth muscle cells (VSMCs), leading to improved vascular health outcomes .
- Potential Applications : Given its selective antagonism of ET-A receptors, this compound may have therapeutic potential in treating conditions characterized by excessive vasoconstriction and remodeling, such as pulmonary hypertension and heart failure.
Propiedades
IUPAC Name |
5-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)naphthalene-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4/h5-10,19H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRGSRRZKSJHOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165205 | |
Record name | BMS 182874 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153042-42-3 | |
Record name | BMS 182874 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153042423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS 182874 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.